Methyl 2-(pyridin-4-yloxy)acetate
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Overview
Description
Methyl 2-(pyridin-4-yloxy)acetate is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(pyridin-4-yloxy)acetate can be synthesized through several methods. One common method involves the reaction of methyl chloroacetate with 4-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-4-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Methyl 2-(pyridin-4-yloxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-4-yloxy)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(pyridin-4-yl)acetate: A closely related compound with similar chemical properties.
2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate: Another pyridine derivative with distinct functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-pyridin-4-yloxyacetate |
InChI |
InChI=1S/C8H9NO3/c1-11-8(10)6-12-7-2-4-9-5-3-7/h2-5H,6H2,1H3 |
InChI Key |
ZBFQDVQGABGHIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=NC=C1 |
Origin of Product |
United States |
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